What is the chemical structure and molecular weight of (S)-1-Benzyl-2-chloromethyl-pyrrolidine
What is the chemical structure and molecular weight of (S)-1-Benzyl-2-chloromethyl-pyrrolidine
An In-Depth Technical Guide to (S)-1-Benzyl-2-chloromethyl-pyrrolidine: A Key Chiral Building Block
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry and organic synthesis, present in a multitude of natural products, pharmaceuticals, and chiral catalysts.[1][2][3][4] Its non-planar, saturated structure provides access to three-dimensional chemical space, a critical feature for designing molecules with high target specificity and improved pharmacokinetic properties.[2][5] Within this class of compounds, (S)-1-Benzyl-2-chloromethyl-pyrrolidine emerges as a particularly valuable chiral building block. Derived from the naturally occurring amino acid L-proline, this compound offers a stereochemically defined framework combined with a reactive chloromethyl group, making it an ideal starting point for the asymmetric synthesis of more complex molecular architectures.
This guide provides a comprehensive technical overview of (S)-1-Benzyl-2-chloromethyl-pyrrolidine, detailing its chemical structure, molecular weight, synthesis, and applications. It is intended for researchers, scientists, and drug development professionals who utilize chiral intermediates to construct novel chemical entities.
Chemical Structure and Physicochemical Properties
(S)-1-Benzyl-2-chloromethyl-pyrrolidine is a chiral secondary amine derivative. The "S" designation refers to the stereochemistry at the C2 position of the pyrrolidine ring. The benzyl group serves as a robust protecting group for the nitrogen atom, which can be readily removed in later synthetic steps if required. The key feature for its synthetic utility is the chloromethyl group, an electrophilic site poised for nucleophilic substitution.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClN | [6][7] |
| Molecular Weight | 209.72 g/mol | [6][7] |
| CAS Number | 128574-35-6 | [6] |
| Appearance | Typically a colorless to pale yellow liquid | [8] |
| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)CCl | |
| InChI Key | XNVJXDMTKSJNEA-UHFFFAOYSA-N | [9] |
Note: The hydrochloride salt of this compound is also commercially available (CAS No. 60169-71-3) and has a molecular weight of 246.17 g/mol .[9][10]
Synthesis and Mechanistic Considerations
The most common and stereochemically reliable synthesis of (S)-1-Benzyl-2-chloromethyl-pyrrolidine begins with the natural amino acid L-proline. This approach ensures the desired (S)-stereochemistry is carried through to the final product. The synthesis is a two-step process involving the reduction of the carboxylic acid, N-benzylation, and subsequent chlorination of the resulting alcohol.
Synthetic Workflow Diagram
Caption: Synthetic pathway from L-proline to the target molecule.
Experimental Protocol: A Self-Validating System
The following protocol outlines a standard laboratory procedure. The causality behind each step is explained to ensure trustworthiness and reproducibility.
Part 1: Synthesis of (S)-(-)-1-Benzyl-2-pyrrolidinemethanol from L-Proline
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Rationale: This initial step converts the readily available chiral pool starting material, L-proline, into the key alcohol intermediate. The reduction is typically achieved with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄), which can efficiently reduce both the carboxylic acid and any ester intermediate. The subsequent N-benzylation protects the amine and sets the stage for the final chlorination step.
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Step-by-Step Methodology:
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Reduction of L-Proline: To a stirred suspension of LiAlH₄ (a molar excess, typically 2-3 equivalents) in anhydrous tetrahydrofuran (THF) cooled to 0°C under an inert atmosphere (e.g., nitrogen or argon), a solution of L-proline in anhydrous THF is added dropwise. The reaction is then typically warmed to room temperature and refluxed to ensure complete reduction.
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Work-up: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and finally more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts into a filterable solid. The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure to yield crude (S)-2-pyrrolidinemethanol (L-prolinol).
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N-Benzylation: The crude L-prolinol is dissolved in a suitable solvent such as acetonitrile or ethanol. A base, typically potassium carbonate (K₂CO₃), is added, followed by the dropwise addition of benzyl bromide. The reaction is heated to reflux until TLC analysis indicates the consumption of the starting material.
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Purification: After cooling, the reaction mixture is filtered to remove the inorganic salts. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford pure (S)-(-)-1-Benzyl-2-pyrrolidinemethanol.[8]
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Part 2: Chlorination of (S)-(-)-1-Benzyl-2-pyrrolidinemethanol
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Rationale: The conversion of the primary alcohol to a chloride is an essential activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an intramolecular Sₙi (substitution nucleophilic internal) reaction, often with inversion of configuration, although retention is possible depending on the conditions. The use of a base like pyridine can favor inversion.
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Step-by-Step Methodology:
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Reaction Setup: To a solution of (S)-(-)-1-Benzyl-2-pyrrolidinemethanol in an anhydrous aprotic solvent (e.g., dichloromethane or chloroform) cooled to 0°C under an inert atmosphere, thionyl chloride (typically 1.1-1.5 equivalents) is added dropwise with vigorous stirring.
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Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.
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Work-up and Purification: The reaction mixture is carefully poured onto crushed ice or into a saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and the HCl byproduct. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified by vacuum distillation or column chromatography to yield pure (S)-1-Benzyl-2-chloromethyl-pyrrolidine.
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Applications in Drug Development and Asymmetric Synthesis
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][4] Chiral building blocks like (S)-1-Benzyl-2-chloromethyl-pyrrolidine are indispensable for the stereoselective synthesis of these complex molecules. The primary utility of this compound lies in its ability to introduce a chiral pyrrolidine motif via nucleophilic substitution at the chloromethyl carbon.
Workflow for Asymmetric Synthesis
Caption: General reaction scheme for nucleophilic substitution.
The (S)-stereocenter of the pyrrolidine ring acts as a source of chirality, influencing the stereochemical outcome of reactions at or near the substitution site. This is fundamental for creating single-enantiomer drugs, where often only one enantiomer is therapeutically active while the other may be inactive or even harmful.
The benzyl group can be readily cleaved by catalytic hydrogenolysis (e.g., H₂ over a Palladium catalyst), unmasking the secondary amine. This free amine can then be used for further functionalization, such as amide bond formation or reductive amination, to build more complex pharmaceutical targets. The use of chlorine-containing molecules in drug discovery is a well-established strategy, with over 250 FDA-approved drugs containing chlorine.[11]
Conclusion
(S)-1-Benzyl-2-chloromethyl-pyrrolidine is a high-value, versatile chiral intermediate whose utility is firmly established in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis from L-proline, combined with the strategic placement of a reactive chloromethyl group on a stereodefined core, provides an efficient pathway for the construction of complex, enantiomerically pure molecules. For researchers engaged in the synthesis of novel therapeutics and other functional materials, a thorough understanding of this building block's properties and reactivity is essential for innovation and success.
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